Ethyl-(1-methyl-cyclopropyl)-amine
CAS No.:
Cat. No.: VC13515037
Molecular Formula: C6H13N
Molecular Weight: 99.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H13N |
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Molecular Weight | 99.17 g/mol |
IUPAC Name | N-ethyl-1-methylcyclopropan-1-amine |
Standard InChI | InChI=1S/C6H13N/c1-3-7-6(2)4-5-6/h7H,3-5H2,1-2H3 |
Standard InChI Key | OOLSBYJPLZRLCO-UHFFFAOYSA-N |
SMILES | CCNC1(CC1)C |
Canonical SMILES | CCNC1(CC1)C |
Introduction
Structural Characteristics and Molecular Identification
Chemical Architecture
Ethyl-(1-methyl-cyclopropyl)-amine consists of a cyclopropane ring substituted with a methyl group and an ethylamine side chain. The cyclopropane ring introduces significant steric strain, which influences the compound’s reactivity and conformational stability . The SMILES notation succinctly represents its structure, highlighting the connectivity between the ethylamine group and the substituted cyclopropane .
Stereochemical Considerations
The compound lacks defined stereocenters, as confirmed by its undetectable atom and bond stereocenter counts . This absence simplifies synthetic pathways but may limit its utility in enantioselective applications without further functionalization.
Spectroscopic and Computational Data
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Hydrogen Bond Donor/Acceptor Count: 1 donor (amine group) and 1 acceptor .
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Topological Polar Surface Area: 12 Ų, suggesting limited solubility in polar solvents .
Property | Value | Method/Source |
---|---|---|
Molecular Formula | PubChem | |
Rotatable Bond Count | 2 | PubChem |
Heavy Atom Count | 7 | PubChem |
Complexity | 64.6 | PubChem |
Synthetic Methodologies
Lithium Methide-Mediated Synthesis
A scalable route described in patent CN106631824B involves reacting cyclopropanecarbonitrile with lithium methide and cerous chloride in anhydrous tetrahydrofuran (THF) at to . Key steps include:
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Low-Temperature Lithiation: Cerous chloride and lithium methide form a reactive intermediate.
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Cyclopropanecarbonitrile Addition: The nitrile undergoes nucleophilic attack, yielding the amine after quenching with ammonium hydroxide .
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Workup: The crude product is purified via methylene chloride washes and concentration .
Reaction Optimization
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Molar Ratios: Cerous chloride to cyclopropanecarbonitrile (2:1–4:1); lithium methide to nitrile (3:1–5:1) .
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Temperature: Maintaining subzero temperatures prevents side reactions .
Enantioselective Synthesis for Pharmaceutical Applications
Patent US20210395185A1 highlights the compound’s role in synthesizing optically active pyrazinones, which are precursors to ROR gamma modulators for treating inflammatory diseases like psoriasis . The method emphasizes:
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Chiral Resolution: Use of enantioselective catalysts to produce optically pure intermediates.
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Scalability: Adaptations for industrial-scale production without compromising yield .
Method | Reagents/Conditions | Yield/Purity |
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Lithium Methide Route | , , THF, | Crude product, >80% |
Enantioselective | Chiral ligands, transition metal catalysts | High enantiomeric excess |
Physicochemical and Thermodynamic Properties
Solubility and Partitioning
The compound’s XLogP3-AA value of 0.9 suggests preferential solubility in organic solvents like ethyl acetate or THF. Its low polar surface area (12 Ų) further corroborates limited aqueous solubility, necessitating hydrophobic carriers in formulations.
Stability and Reactivity
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Thermal Stability: No decomposition data are available, but the cyclopropane ring’s strain may predispose the compound to ring-opening reactions under elevated temperatures.
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Acid-Base Behavior: The amine group () confers basicity, enabling salt formation (e.g., hydrochloride salts) .
Industrial and Pharmaceutical Applications
Role in Drug Discovery
Ethyl-(1-methyl-cyclopropyl)-amine serves as a key intermediate in synthesizing substituted pyrazinones, which are critical for ROR gamma modulators . These modulators regulate immune responses and are investigated for treating autoimmune disorders .
Agrochemical and Material Science Applications
Analytical Characterization Techniques
Spectroscopic Methods
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NMR: Predicted NMR signals include δ 1.0–1.2 (cyclopropane CH), δ 2.4–2.6 (NCH), and δ 2.7–3.0 (NCH) .
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Mass Spectrometry: The exact mass (99.1048 Da) corresponds to the molecular ion peak .
Chromatographic Profiling
Reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases would suit purity analysis.
Future Research Directions
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Toxicological Studies: Acute and chronic toxicity profiles are needed for pharmaceutical applications.
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Enantioselective Catalysis: Developing asymmetric syntheses to access chiral derivatives.
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Computational Modeling: DFT studies to predict reactivity and optimize synthetic routes.
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